tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate
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Overview
Description
tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate typically involves multiple steps. One common method includes the reaction of isoquinoline derivatives with cyclopropane carboxylates under specific conditions to form the spiro compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating spiro compounds with potential biological activity .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1’-cyclopropane]-2-carboxylate stands out due to its spiro structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C18H26N2O2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-16(2,3)22-15(21)20-11-18(8-9-18)14-10-12(19)6-7-13(14)17(20,4)5/h6-7,10H,8-9,11,19H2,1-5H3 |
InChI Key |
RCJMIKFTQUFLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C3(CC3)CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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